Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a cyclopropyl group, and a tert-butyl ester moiety. Its molecular formula is C18H34N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyclopropyl group and the tert-butyl ester moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups and its structural complexity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C19H35N3O3 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
tert-butyl 2-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H35N3O3/c1-13(2)16(20)17(23)22(14-9-10-14)12-15-8-6-7-11-21(15)18(24)25-19(3,4)5/h13-16H,6-12,20H2,1-5H3 |
InChI Key |
XVOKJNWMIJWTAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCCN1C(=O)OC(C)(C)C)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.